Dipterocarpol

Vue d'ensemble

Description

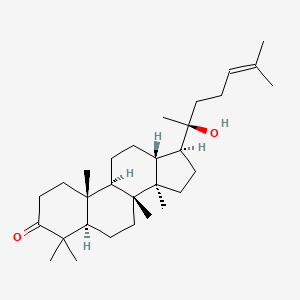

Dipterocarpol is a dammarane-type triterpenoid . It is one of the major bioactive compounds of ginseng . It has been found to show moderate acetylcholinesterase inhibitory activity .

Synthesis Analysis

Dipterocarpol was isolated from Dipterocarpus alatus collected in Quang Nam province, Vietnam . Afterwards, 20 derivatives including 13 oxime esters and 7 lactones were semi-synthesised . These compounds were modified at positions C-3, C-24, and C-25 of the dipterocarpol via imidation, esterification, oxidative cleavage, and lactonisation reactions .

Molecular Structure Analysis

Dipterocarpol is a substrate of the bacterial steroid-hydroxylase CYP106A2 . It has a molecular weight of 442.7 and its chemical formula is C30H50O2 .

Chemical Reactions Analysis

Dipterocarpol oxime was employed as a model compound for a computational NMR approach for accurately predicting the 1H/13C chemical shifts of triterpenoid oximes . The six highest accurate methods from the screening generated root-mean-square-error (RMSE) values in the range of 0.84 ppm (0.55%) to 1.14 ppm (0.75%) for calculated 13C shifts .

Physical And Chemical Properties Analysis

Dipterocarpol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 442.7 and its chemical formula is C30H50O2 .

Applications De Recherche Scientifique

Anti-Diabetic Inhibitors

Dipterocarpol and its derivatives have shown potential as anti-diabetic inhibitors . Natural dipterocarpol was isolated from Dipterocarpus alatus, and 20 derivatives were semi-synthesised, including 13 oxime esters and 7 lactones . These compounds were found to have inhibitory effects towards diabetes-related proteins . Enzyme assays revealed the most effective α-glucosidase inhibitors, which follow the order of certain lactones .

Cytotoxicity on Cancer Cells

Dipterocarpol has been found to exert strong cytotoxicity on epidermoid cancer KB cells . This suggests that it could potentially be used in cancer treatments, specifically for epidermoid cancer .

Antibacterial Activity

Dipterocarpol has also demonstrated antibacterial activity against Streptococcus pyogenes . This indicates that it could be used in the treatment of infections caused by this bacterium .

Synthesis of Derivatives

Dipterocarpol serves as a base compound for the synthesis of various derivatives . These derivatives are modified at positions C-3, C-24, and C-25 of the dipterocarpol via imidation, esterification, oxidative cleavage, and lactonisation reactions . These derivatives can then be used in various applications, including those mentioned above .

Computational Predictions

Dipterocarpol and its derivatives have been used in computational predictions to determine their inhibitory behaviour . This is particularly useful in drug discovery, as it allows researchers to predict the effectiveness of these compounds as inhibitors .

Drug Development

The experimental results of studies on dipterocarpol and its derivatives encourage further stages for the development of anti-diabetic drugs . The computational strategy also invites more relevant work for validation .

Mécanisme D'action

Target of Action

Dipterocarpol is a dammarane-type triterpenoid found in the oleoresin of Dipterocarpus alatus, a tree commonly found in Southeast Asia . While its exact primary targets may vary, studies have shown that dipterocarpol and its derivatives exhibit various activities, including anticancer, antiviral, and immunostimulating effects . Notably, it has been reported to exert strong cytotoxicity against epidermoid cancer KB cells .

Action Environment

Environmental factors play a crucial role in dipterocarpol’s efficacy and stability:

Safety and Hazards

Orientations Futures

Dipterocarpol and its derivatives have shown potential as anti-diabetic inhibitors . The experimental results encourage next stages for the development of anti-diabetic drugs . Additionally, Dipterocarpol in oleoresin of Dipterocarpus alatus has been attributed to cytotoxicity and apoptosis-inducing effect, suggesting potential for anticancer agents .

Propriétés

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJICGAVMYWKCMW-GWJXCKMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963743 | |

| Record name | 20-Hydroxydammar-24-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipterocarpol | |

CAS RN |

471-69-2 | |

| Record name | Dipterocarpol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxydammar-24-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 14-(N-Boc-amino)-1-[3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenoxy]-13,15-dioxo-3,6,9](/img/no-structure.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150754.png)